(4-((4-Bromophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone
Description
The compound (4-((4-Bromophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone is a heterocyclic molecule featuring:
- A thiazolo[3,2-b][1,2,4]triazole core with a hydroxyl group at position 4.
- A 4-bromophenyl substituent and 2-furyl group on the thiazolo-triazole ring.
- A piperazine moiety linked to a furan-2-yl methanone.
Properties
IUPAC Name |
[4-[(4-bromophenyl)-[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]methyl]piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrN5O4S/c25-16-7-5-15(6-8-16)19(28-9-11-29(12-10-28)22(31)18-4-2-14-34-18)20-23(32)30-24(35-20)26-21(27-30)17-3-1-13-33-17/h1-8,13-14,19,32H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEZZGONHWZOCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=C(C=C2)Br)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O)C(=O)C6=CC=CO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrN5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((4-Bromophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Bromophenyl group : Known for its influence on biological activity.
- Furan rings : Associated with various pharmacological properties.
- Thiazolo[3,2-b][1,2,4]triazole moiety : Implicated in anticancer and antimicrobial activities.
Biological Activity Overview
Research indicates that compounds containing triazole and thiazole structures exhibit diverse biological activities including:
- Anticancer Properties : Many derivatives of triazoles have shown potent cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : Compounds similar to the target molecule have demonstrated efficacy against a range of bacteria and fungi.
Table 1: Biological Activities of Related Compounds
| Compound Type | Activity Type | Reference |
|---|---|---|
| Triazole Derivatives | Anticancer | |
| Thiazole Compounds | Antimicrobial | |
| Piperazine Analogues | Antidepressant |
The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.
- Interaction with DNA/RNA : Similar compounds have been shown to intercalate with DNA, disrupting replication in cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to the target molecule:
- Anticancer Studies :
- Antimicrobial Efficacy :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazolo-Triazole Core
Compound A :
- Name: 4-[(2-Ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinyl}(2-furyl)methanone
- Key Differences :
- 2-Ethyl group replaces the 2-furyl on the thiazolo-triazole core.
- 3-Fluorophenyl instead of 4-bromophenyl .
- Fluorine’s electronegativity may improve binding affinity to aromatic residue-rich targets (e.g., serotonin receptors) compared to bromine’s bulkier profile .
Compound B :
- Name : (5Z)-2-(4-Bromophenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Key Differences: 4-Methoxybenzylidene substituent instead of the piperazine-furanoyl moiety. Lacks the 6-hydroxy group.
- Implications: The methoxy group may enhance metabolic stability but reduce hydrogen-bonding capacity.
Piperazine-Linked Derivatives
Compound C :
- Name : 3-(4-Bromophenyl)-6-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[2,3-c][1,2,4]triazole
- Key Differences: Piperazine is linked to 4-methoxyphenyl instead of furan-2-yl methanone. Thiazolo-triazole core lacks the 6-hydroxy and 2-furyl groups.
- Implications :
Functional Group Impact on Bioactivity
| Feature | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Thiazolo-Triazole Core | 6-OH, 2-furyl | 6-OH, 2-ethyl | No OH, 4-methoxy | No OH, no furyl |
| Aryl Substituent | 4-Bromophenyl | 3-Fluorophenyl | 4-Bromophenyl | 4-Bromophenyl |
| Piperazine Linkage | Furan-2-yl methanone | Furan-2-yl methanone | Absent | 4-Methoxyphenyl |
| Solubility | Moderate (OH enhances) | Low (ethyl) | Low (methoxy) | Low |
| CNS Penetration | Likely (piperazine) | Likely | Unlikely | Likely |
Research Findings and Therapeutic Potential
- Neurodegenerative Applications: Benzothiazole analogs (e.g., riluzole-like compounds) inhibit protein aggregation in Huntington’s disease .
- Receptor Targeting: Piperazine-furanoyl derivatives are explored for serotonin/dopamine receptor modulation. The furan’s electron-rich nature may improve binding compared to methoxyphenyl groups in Compound C .
- Metabolic Stability : The bromophenyl group increases molecular weight (vs. fluorophenyl in Compound A), which may slow metabolism but reduce oral bioavailability.
Q & A
Q. What are the critical steps and reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step organic reactions, including:
- Coupling reactions to integrate the bromophenyl and furan moieties.
- Cyclization to form the thiazolo[3,2-b][1,2,4]triazole core.
- Methylation or substitution to attach the piperazine and furan-2-yl methanone groups.
Key conditions include:
- Solvents : Dimethylformamide (DMF) or chloroform for solubility and reactivity .
- Catalysts : Triethylamine to facilitate nucleophilic substitutions or condensations .
- Temperature control : Reactions often require heating (70–100°C) for cyclization steps .
Q. Which spectroscopic techniques are essential for structural characterization?
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- FT-IR : To identify functional groups (e.g., hydroxyl, carbonyl) .
Q. What functional groups contribute to its potential bioactivity?
The compound’s pharmacophores include:
- Thiazolo-triazole core : Known for antimicrobial and anticancer activity .
- 4-Bromophenyl group : Enhances lipophilicity and receptor binding .
- Piperazine ring : Facilitates interaction with central nervous system targets .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
- Dose-response profiling : Test the compound across a range of concentrations to identify optimal efficacy windows .
- Target validation : Use molecular docking or surface plasmon resonance (SPR) to confirm binding affinity to hypothesized targets (e.g., kinases, GPCRs) .
- Comparative assays : Benchmark against structurally similar compounds (e.g., fluorophenyl or chlorophenyl analogs) to isolate substituent-specific effects .
Q. What methodologies optimize reaction yields and purity during synthesis?
- Design of Experiments (DoE) : Statistically model variables (temperature, solvent ratio, catalyst loading) to maximize yield .
- Purification techniques : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product .
- In-line analytics : Use flow chemistry setups with real-time HPLC monitoring for rapid optimization .
Q. How can structure-activity relationships (SAR) be systematically explored?
- Substituent variation : Synthesize analogs with modified aryl (e.g., 2-fluorophenyl) or heterocyclic (e.g., morpholine instead of piperazine) groups .
- Biological testing : Screen analogs against disease-specific assays (e.g., antifungal, anticancer) to correlate substituents with activity (Table 1) .
Q. Table 1: SAR Insights from Structural Analogs
Q. What computational tools predict binding modes or metabolic stability?
- Molecular docking (AutoDock Vina) : Simulate interactions with targets like CYP450 enzymes .
- ADMET prediction (SwissADME) : Estimate bioavailability, logP, and metabolic pathways .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic modifications .
Q. How should researchers handle discrepancies in spectroscopic data?
- Cross-validation : Compare NMR shifts with analogous compounds (e.g., 6-(4-bromophenyl)imidazo derivatives) .
- X-ray crystallography : Resolve ambiguous regions (e.g., stereochemistry at the piperazine junction) .
- Dynamic NMR : Study conformational flexibility in solution for tautomeric forms .
Notes for Methodological Rigor
- Avoid commercial sources (e.g., BenchChem, ECHEMI) for synthesis protocols; prioritize peer-reviewed methodologies .
- For bioactivity studies, include positive controls (e.g., doxorubicin for cytotoxicity) to contextualize results .
- Use orthogonal analytical techniques (e.g., LC-MS + NMR) to confirm compound identity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
